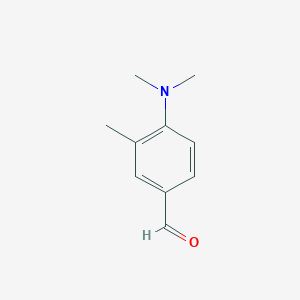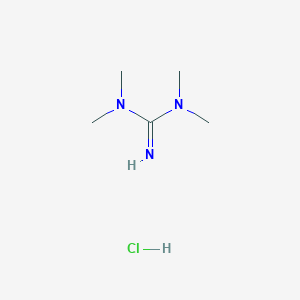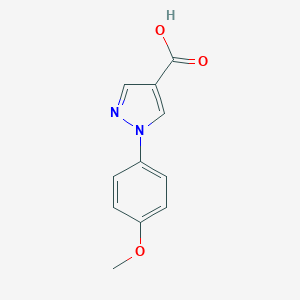
4-(Aminomethyl)chroman-4-ol
Overview
Description
4-(Aminomethyl)chroman-4-ol (AMC) is an important organic compound that is widely used in both scientific research and industrial applications. It is a colorless, water-soluble compound that is chemically stable and has a wide range of applications. AMC is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other important organic compounds. In addition, AMC has been used in numerous scientific research studies due to its unique biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
Directed Lithiation and Chemical Transformations : The directed lithiation of chroman-4-ols, including compounds like 4-(Aminomethyl)chroman-4-ol, can lead to various chemical transformations. Such lithiation predominantly occurs at C-5 under kinetic control and C-8 at higher temperatures. This process facilitates the synthesis of 5-substituted 2H-chromenes and chroman-4-ones, which are valuable in creating novel pyrano[4,3,2-de]phthalazines and other complex molecules (Bethune et al., 1994).
Enantioselective Syntheses : The compound plays a role in the enantioselective synthesis of chroman derivatives. Starting from chroman-4-ones, a CBS reduction process can produce enantioselective chroman-4-ols. These can then be transformed into chroman-4-amines, which are valuable in pharmaceutical chemistry (Voight et al., 2010).
Homoallylic Rearrangement : Chroman-4-ols, including analogues of 4-(Aminomethyl)chroman-4-ol, undergo homoallylic rearrangement under specific conditions. Such rearrangements produce 3-substituted 2H-chromens, showcasing the versatility of these compounds in chemical synthesis (Bennett et al., 1973).
Pharmacological Relevance
Precursors for β-Adrenergic Blocking Agents : Certain isomers of aminochroman-ols, similar in structure to 4-(Aminomethyl)chroman-4-ol, have been studied as precursors for β-adrenergic blocking agents. These agents are significant in cardiovascular medicine (Lap et al., 1979).
Building Blocks for Chroman-derived Pharmaceuticals : Optically active chromans synthesized from chroman carboxylic acid precursors, including 4-(Aminomethyl)chroman-4-ol, are valuable building blocks in the synthesis of chroman-derived pharmaceutical agents (Zhang et al., 2004).
Bioactivity and Drug Design
Chroman-4-one Derivatives in Drug Discovery : Chroman-4-one scaffolds, closely related to 4-(Aminomethyl)chroman-4-ol, are significant in drug discovery. They serve as intermediates and building blocks in organic synthesis and drug design due to their structural diversity (Emami & Ghanbarimasir, 2015).
Synthesis of Enantioenriched Derivatives : Enantioenriched cis-3-(hydroxymethyl)chroman-4-ol derivatives, which are structurally related to 4-(Aminomethyl)chroman-4-ol, can be prepared using rhodium-catalyzed asymmetric transfer hydrogenation. This process highlights the potential for producing optically active pharmaceutical intermediates (He et al., 2019).
Biocatalysis in Synthesis : Biocatalysis using Lactobacillus paracasei has been utilized to synthesize enantiomerically pure derivatives of chroman-4-ol, demonstrating the potential of biocatalysts in producing chiral precursors for drug synthesis (Şahin, 2020).
Mechanism of Action
Target of Action
Chroman-4-one derivatives, to which this compound belongs, are known to exhibit a broad spectrum of significant biological and pharmaceutical activities . They are used as major building blocks in a large class of medicinal compounds .
Mode of Action
Chroman-4-one derivatives are known to interact with various biological targets, leading to a range of effects . The absence of a double bond between C-2 and C-3 in chroman-4-one often leads to strong differences in the chemistry and biological activity of these compounds .
Biochemical Pathways
Chroman-4-one derivatives have been found to exhibit a broad range of biological and pharmaceutical activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Chroman-4-one derivatives are known to exhibit a broad spectrum of significant biological and pharmaceutical activities . For instance, they have been used as active compounds in cosmetic preparations for the care, improvement, and refreshment of the texture of the skin and hairs, and for the treatment of skin and hair-related defects like inflammation, allergies, or wound healing process .
properties
IUPAC Name |
4-(aminomethyl)-2,3-dihydrochromen-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-7-10(12)5-6-13-9-4-2-1-3-8(9)10/h1-4,12H,5-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIMCZDPGHYLKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512850 | |
| Record name | 4-(Aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)chroman-4-ol | |
CAS RN |
146471-52-5 | |
| Record name | 4-(Aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(aminomethyl)-3,4-dihydro-2H-1-benzopyran-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



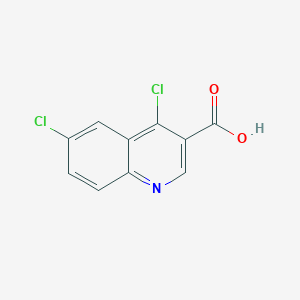



![1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid](/img/structure/B189903.png)
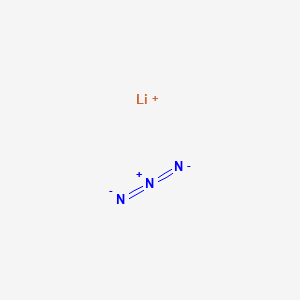
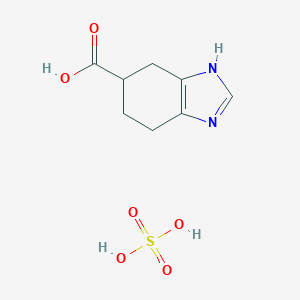
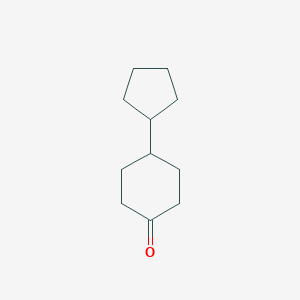
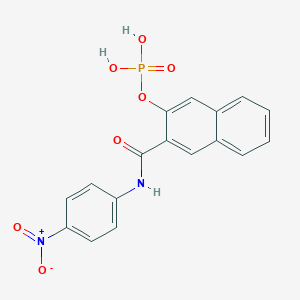
![octahydropyrrolo[1,2-a]azocin-5(1H)-one](/img/structure/B189909.png)
